REACTION_CXSMILES
|
C(O)(=O)C(O)=O.[NH2:7][CH2:8][CH:9]([OH:11])[CH3:10].N1C=CC=CC=1.[C:18](=[S:20])=[S:19].[CH3:21]I>C(N(CC)CC)C>[OH:11][CH:9]([CH3:10])[CH2:8][NH:7][C:18](=[S:20])[S:19][CH3:21] |f:0.1|
|
Name
|
1-amino-2-propanol oxalate
|
Quantity
|
0.242 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O.NCC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0.254 mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred mechanically for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
there cooled to 0°
|
Type
|
WAIT
|
Details
|
After 2 hours at 0° C.
|
Duration
|
2 h
|
Type
|
DISSOLUTION
|
Details
|
almost all solids dissolved
|
Type
|
CUSTOM
|
Details
|
was stored in a refrigerator overnight (0°-5° C.)
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The mixture was poured into 2.4 l
|
Type
|
EXTRACTION
|
Details
|
of 3 N H2SO4 and extracted with ether 3 times
|
Type
|
WASH
|
Details
|
The ether extracts were washed with water, 3 N H2SO4, water, aqueous NaHCO3 solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |